![molecular formula C12H8FN3O B12834053 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system with a fluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the following steps:
-
Formation of the Imidazo-Pyridine Core: : The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions.
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction. This step often employs 4-fluorobenzyl chloride as the fluorophenyl source, with a base such as potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The fluorophenyl group can participate in further substitution reactions, allowing for the introduction of additional functional groups. Common reagents include halogenating agents and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been explored for its potential in several scientific research areas:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
-
Biology: : Investigated for its interactions with biological macromolecules, including proteins and nucleic acids, which may lead to the discovery of new biochemical pathways and mechanisms.
-
Industry: : Utilized in the development of advanced materials with specific electronic or photonic properties, owing to its unique structural features.
Mecanismo De Acción
The mechanism by which 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Similar in structure but with a chlorine substituent instead of fluorine.
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Features a methyl group, which may alter its biological activity and chemical properties.
3-(4-Nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Contains a nitro group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a crucial role.
Propiedades
Fórmula molecular |
C12H8FN3O |
|---|---|
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H8FN3O/c13-8-3-5-9(6-4-8)16-11-10(15-12(16)17)2-1-7-14-11/h1-7H,(H,15,17) |
Clave InChI |
ARPGQBQRBQLYIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N(C(=O)N2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


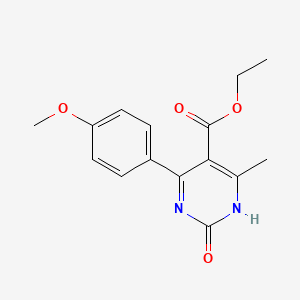
![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
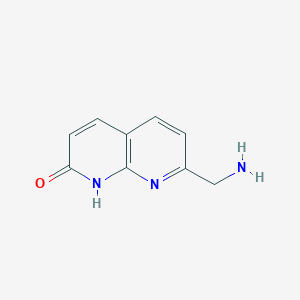



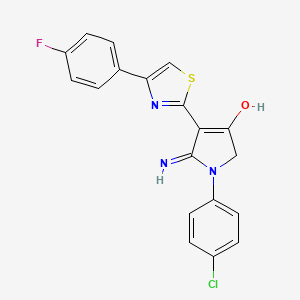
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
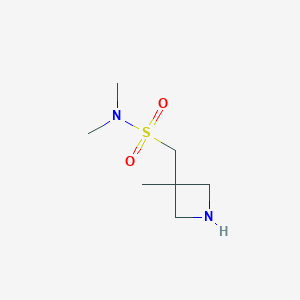
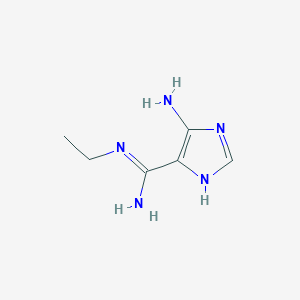
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)

